molecular formula C15H17NO3 B1337131 (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one CAS No. 104266-88-8

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one

Cat. No.: B1337131
CAS No.: 104266-88-8
M. Wt: 259.3 g/mol
InChI Key: VKEZZGBUHSYSJM-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with pent-4-enoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable activating agent and a base. For example, the reaction can be facilitated by using pivaloyl chloride as the activating agent and N-methylmorpholine as the base in an anhydrous tetrahydrofuran (THF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: The benzyl and pent-4-enoyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound may have potential as a lead compound for developing new antibiotics.

    Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The benzyl and pent-4-enoyl groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-3-(pent-4-enoyl)oxazolidin-2-one is unique due to its specific combination of a benzyl group and a pent-4-enoyl group attached to the oxazolidinone ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4S)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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